Tetrahydrozoline nitrate
Overview
Description
Tetrahydrozoline nitrate is an organic nitrate salt obtained by the reaction of equimolar amounts of tetryzoline and nitric acid . It is used as a drug for the temporary relief of discomfort and redness of eyes due to minor eye irritations .
Chemical Reactions Analysis
Tetrahydrozoline nitrate undergoes a visual reaction with silver nitrate, resulting in a white, curdy precipitate . This is part of the Chloride test for tetrahydrozoline hydrochloride .Scientific Research Applications
Tetrahydrozoline hydrochloride is primarily used for reducing nasal and ocular congestion. It works by binding to alpha-adrenergic receptors, leading to vasoconstriction and decreased congestion (Definitions, 2020).
Research on the crystal structure and synthetic procedure of related compounds like 1-(2H-tetrazol-5-yl)guanidine nitrate has shown potential in high-energy materials and as propellants and explosives (Sasidharan Nimesh & H. Ang, 2016).
The modification of cellulose and microcrystalline cellulose with Tetrazole-acetate, which shares a similar structure with Tetrahydrozoline, effectively synthesizes nitrogen-rich energetic polymers. These polymers have applications in composite explosives and high-performance solid propellants (A. F. Tarchoun et al., 2020).
Tetrahydrozoline hydrochloride, marketed as Tyzine, has been recognized for its effectiveness as a nasal decongestant, offering prolonged relief with minimal systemic side-effects (I. Neistadt, 1955).
It exhibits vasoconstrictor properties and prolonged pressor activity, along with other sympathomimetic properties, making it a potential drug for treating conditions like hypertension and nephrotoxicosis (D. Hutcheon et al., 1955).
In dental applications, Tetrahydrozoline is a more effective and less inflammatory retraction agent than aluminum chloride and epinephrine-based agents, with complete tissue repair observed after 30 days (I. Kostic et al., 2014).
It has been used effectively for relieving congestion in patients with allergic or chronic conjunctivitis, without adverse effects or impacting cataract recovery (H. Menger, 1959).
The compound has also been detected in serum and urine after therapeutic ocular administration, suggesting potential applications in forensic toxicology for detecting illegal adulterant use or overdose cases (M. E. Carr et al., 2011).
Safety And Hazards
Tetrahydrozoline nitrate is harmful if swallowed . It can produce significant poisoning if taken orally . Symptoms of poisoning may include altered mental state, difficulty breathing, blurred vision, changes in blood pressure, fast or slow heartbeat, headache, irritability, low body temperature, nausea and vomiting, nervousness, tremors, seizures, and weakness .
Future Directions
There is room for future research and development. More studies should be conducted to better understand the mechanism of action, therapeutic window, and toxicity levels among various age groups at different methods of intake and to find an effective treatment in case of overdose . A fast and alternative test to GC/MS can be developed to ease the diagnosis of THZ toxicity . Purchases of this medication may need to be monitored .
properties
IUPAC Name |
nitric acid;2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.HNO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;2-1(3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQFLMKSDLCPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NCCN3.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrozoline nitrate | |
CAS RN |
118201-38-0 | |
Record name | Tetrahydrozoline nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118201380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRAHYDROZOLINE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P9X484T3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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